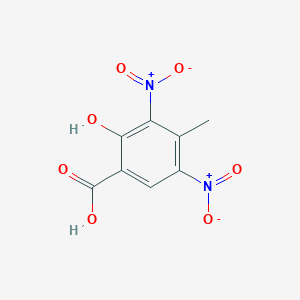

2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid

Beschreibung

Eigenschaften

Molekularformel |

C8H6N2O7 |

|---|---|

Molekulargewicht |

242.14 g/mol |

IUPAC-Name |

2-hydroxy-4-methyl-3,5-dinitrobenzoic acid |

InChI |

InChI=1S/C8H6N2O7/c1-3-5(9(14)15)2-4(8(12)13)7(11)6(3)10(16)17/h2,11H,1H3,(H,12,13) |

InChI-Schlüssel |

RETYNXIZDXSBKL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(=O)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid chemical structure and properties

2-Hydroxy-4-methyl-3,5-dinitrobenzoic Acid: Structural Dynamics and Synthetic Utility in Anti-Tubercular Drug Development

Executive Summary

As the landscape of antimicrobial resistance expands, the demand for novel, highly targeted pharmacophores has never been greater. 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid (CAS: 854452-52-1) is a heavily functionalized aromatic building block that has emerged as a critical starting material in the synthesis of the benzothiazinone (BTZ) class of anti-tubercular agents. This technical whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic workflows associated with this compound, providing a comprehensive guide for researchers engaged in rational drug design and heterocyclic synthesis.

Chemical Identity and Physicochemical Profiling

The utility of 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid stems from its dense array of functional groups, which prime the aromatic ring for regioselective transformations.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid |

| CAS Registry Number | 854452-52-1 [1] |

| Molecular Formula | C₈H₆N₂O₇ |

| Molecular Weight | 242.14 g/mol |

| Appearance | Yellow crystalline solid |

| Key Functional Groups | Carboxyl (-COOH), Hydroxyl (-OH), Methyl (-CH3), bis-Nitro (-NO2) |

| Primary Application | Precursor for 1,3-benzothiazin-4-one (BTZ) derivatives |

Structural Rationale: The "Push-Pull" Electronic System

From a mechanistic perspective, the arrangement of substituents on this benzene ring is not arbitrary; it is a masterclass in electronic and steric tuning.

-

Electronic Activation: The electron-donating hydroxyl group at position 2 and the strongly electron-withdrawing nitro groups at positions 3 and 5 create a highly polarized "push-pull" system. This significantly depletes the electron density of the aromatic core, activating the normally inert ortho-hydroxyl position for Nucleophilic Aromatic Substitution (SNAr).

-

Steric Tuning: The methyl group at position 4 is sterically demanding. Sandwiched between two nitro groups, it forces the nitro substituents to twist out of coplanarity with the aromatic ring. This dihedral shift reduces their orbital overlap with the ring, precisely tuning their reduction potential—a critical factor for the downstream biological activation of BTZ drugs by mycobacterial enzymes [2].

Application in Drug Discovery: DprE1 Inhibition

Derivatives synthesized from 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid are potent suicide inhibitors of DprE1 (decaprenylphosphoryl-

The mechanism is driven by the specific redox properties inherited from the dinitro-aromatic precursor. The prodrug is reduced by a mycobacterial FAD-dependent enzyme to a highly reactive nitroso intermediate, which then acts as an electrophile to form a covalent semi-mercaptal bond with the Cys387 residue of DprE1.

Mechanism of action: BTZ derivatives form a covalent adduct with the DprE1 enzyme.

Synthetic Utility and Experimental Protocols

The conversion of 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid into a bioactive benzothiazinone derivative requires a highly controlled, three-phase synthetic workflow. The following protocol is adapted from foundational patent literature for BTZ synthesis () [3], engineered here as a self-validating system.

Phase 1: Dual Activation (Chlorination)

-

Procedure: Suspend 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid (1.0 eq) in a catalytic amount of anhydrous DMF. Slowly add thionyl chloride (SOCl₂, 10.0 eq) under an inert atmosphere. Reflux the mixture for 4-6 hours.

-

Causality: This step achieves two goals simultaneously. First, SOCl₂ converts the carboxylic acid to an acyl chloride. Second, the catalytic DMF reacts with SOCl₂ to form a Vilsmeier-Haack-type chloroiminium intermediate. Because the aromatic ring is highly electron-deficient (due to the two nitro groups), this intermediate facilitates the SNAr displacement of the ortho-hydroxyl group by a chloride ion. The hydroxyl group is a poor leaving group; converting it to a chloride is mandatory for the subsequent cyclization.

-

Self-Validation: Quench a 10

L aliquot in dry methanol. LC-MS analysis should reveal the methyl ester of the 2-chloro derivative. The complete disappearance of the broad -OH stretch (~3200 cm⁻¹) in FTIR confirms the substitution.

Phase 2: Regioselective Amidation

-

Procedure: Concentrate the Phase 1 mixture in vacuo to remove excess SOCl₂. Dissolve the crude 2-chloro-4-methyl-3,5-dinitrobenzoyl chloride in anhydrous THF. Dropwise, add aqueous ammonium hydroxide (NH₄OH, 25%) at 0°C.

-

Causality: The acyl chloride carbon is significantly more electrophilic than the aryl chloride. By maintaining low temperatures, the ammonia nucleophile selectively attacks the acyl chloride to form a primary benzamide, leaving the aryl chloride intact for Phase 3.

-

Self-Validation: The product, 2-chloro-4-methyl-3,5-dinitrobenzamide, will precipitate upon the addition of ice water. A sharp melting point and the appearance of primary amide N-H stretches (~3400 and ~3180 cm⁻¹) validate regioselectivity.

Phase 3: Thiazinone Cyclization

-

Procedure: Dissolve the benzamide in ethanol. Add a sodium dialkyldithiocarbamate salt (1.2 eq) and stir at room temperature for 18 hours.

-

Causality: The dithiocarbamate sulfur acts as a potent nucleophile, displacing the activated ortho-aryl chloride via SNAr. Following this substitution, an intramolecular cyclization occurs where the primary amide nitrogen attacks the thiocarbonyl carbon, eliminating hydrogen sulfide (H₂S) to close the 1,3-benzothiazin-4-one ring.

-

Self-Validation: The reaction is visually validated by a distinct color shift (typically to a bright yellow crystalline solid) and the evolution of H₂S gas (detectable via lead acetate paper). NMR will show the complete disappearance of the primary amide protons.

Synthetic workflow converting 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid to BTZ derivatives.

Conclusion

2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid is far more than a simple aromatic intermediate; it is a meticulously functionalized precursor whose electronic and steric properties are directly responsible for the efficacy of next-generation anti-tubercular therapeutics. By understanding the causality behind its reactivity—specifically the push-pull activation enabling dual chlorination and subsequent cyclization—researchers can reliably leverage this compound to synthesize highly potent DprE1 inhibitors.

References

-

Title: Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis Source: Science (Makarov et al., Vol 324, Issue 5928, pp. 801-804) URL: [Link]

- Title: Benzothiazinone derivatives and their use as antibacterial agents Source: United States Patent US7863268B2 URL

Physicochemical Characteristics and Synthetic Utility of 2-Hydroxy-4-methyl-3,5-dinitrobenzoic Acid in Anti-Tubercular Drug Development

Executive Summary

The escalating global crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic scaffolds. 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid (CAS: 854452-52-1) has emerged as a critical, highly functionalized precursor in the synthesis of 1,3-benzothiazin-4-ones (BTZs)[1]. BTZs, such as BTZ043 and macozinone (PBTZ169), represent a breakthrough class of anti-tubercular agents that act as suicide inhibitors of the essential mycobacterial enzyme DprE1[2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties of 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid, explains the mechanistic causality behind its reactivity, and outlines field-proven, self-validating protocols for its conversion into potent anti-TB pharmacophores[3].

Physicochemical Profiling & Structural Causality

The utility of 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid is dictated by its highly specific substitution pattern. Each functional group plays a distinct role in both its chemical reactivity during synthesis and the ultimate biological efficacy of the resulting drug.

Structural Causality

-

Electron Deficiency (The 3,5-Dinitro Effect): The presence of two nitro groups exerts a profound inductive and resonance electron-withdrawing effect. This drastically lowers the pKa of both the carboxylic acid and the phenolic hydroxyl group. More importantly, it renders the aromatic ring highly electron-deficient, making the carbon at position 2 exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [4]. This is the thermodynamic driver for the rapid ring closure required to form the benzothiazinone core.

-

Steric and Lipophilic Tuning (The 4-Methyl Effect): The methyl group at position 4 provides localized steric hindrance and increases the lipophilicity of the molecule. In the context of the DprE1 enzyme active site, this methyl group occupies a specific hydrophobic pocket, significantly enhancing the binding affinity of the final BTZ drug compared to unmethylated analogs.

-

Ortho-Proximity (The 1,2-Substitution): The adjacent positioning of the carboxylic acid and the hydroxyl group provides the exact geometric scaffold required to build the 6-membered 1,3-thiazin-4-one ring.

Quantitative Physicochemical Data

All quantitative data for the precursor is summarized below for rapid reference[5].

| Property | Value | Clinical / Synthetic Relevance |

| Chemical Name | 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid | Standard IUPAC nomenclature. |

| CAS Registry Number | 854452-52-1 | Essential for raw material sourcing. |

| Molecular Formula | C₈H₆N₂O₇ | Highly oxygenated, dense molecular structure. |

| Molecular Weight | 242.14 g/mol | Low MW allows for downstream addition of bulky functional groups (e.g., spiro-piperidines) without violating Lipinski's Rule of 5. |

| Topological Polar Surface Area | ~149.1 Ų | High polarity necessitates conversion to the less polar benzothiazinone to achieve mycobacterial cell wall penetration. |

| H-Bond Donors / Acceptors | 2 / 7 | Dictates solubility profiles; highly soluble in polar aprotic solvents (DMF, DMSO). |

| Appearance | Yellow crystalline solid | Characteristic chromophore of dinitroaromatic compounds; aids in visual tracking during TLC. |

Mechanism of Action: The DprE1 Suicide Inhibition Pathway

To understand why this specific precursor is chosen, one must understand the biological target. Benzothiazinones derived from 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid are prodrugs. They target Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) , an essential enzyme for synthesizing arabinogalactan in the mycobacterial cell wall[2].

The critical nitro group (originating from the 3-position of our starting material) is enzymatically reduced by the FAD-dependent DprE1 to a highly reactive nitroso intermediate. This intermediate then forms a covalent semi-mercaptal bond with the catalytic Cys387 residue of the enzyme, irreversibly shutting down cell wall synthesis[2].

Figure 1: Mechanism of DprE1 suicide inhibition by benzothiazinones derived from the dinitro precursor.

Synthetic Methodologies: Precursor to Pharmacophore

The transformation of 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid into a 1,3-benzothiazin-4-one is typically achieved via two primary routes: Method A (Dithiocarbamate intermediate) and Method B (Thiocyanate intermediate) [1].

Method A is widely preferred in modern drug development because acyl isothiocyanates (generated in Method B) are highly reactive and cumbersome to isolate[4]. Method A allows for a smoother, high-yield cyclization driven by the potent nucleophilicity of the dithiocarbamate sulfur[6].

Figure 2: Synthetic divergence of Method A and Method B for constructing the benzothiazinone core.

Step-by-Step Protocol: Method A (Dithiocarbamate Route)

This protocol is engineered as a self-validating system. Each step includes specific physical or analytical checkpoints to ensure reaction fidelity, adapted from established patent literature[7],[1].

Phase 1: Activation and Amidation Rationale: The hydroxyl group is a poor leaving group for the subsequent SNAr reaction. It must be converted to a chloride, and the carboxylic acid must be converted to an amide to provide the nitrogen atom for the thiazinone ring.

-

Chlorination: Suspend 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid in an excess of thionyl chloride (SOCl₂) with a catalytic amount of DMF. Reflux until gas evolution ceases (indicative of complete acyl chloride formation). Remove excess SOCl₂ in vacuo.

-

Amidation: Dissolve the resulting crude 2-chloro-4-methyl-3,5-dinitrobenzoyl chloride in anhydrous acetonitrile (10 mL per 5g of starting material).

-

Nucleophilic Addition: Cool the solution to -20°C. Dropwise, add a 25% aqueous ammonia solution under vigorous stirring.

-

Workup: After 10 minutes, quench with ethyl acetate. Separate the organic phase, wash twice with distilled water, dry over anhydrous Na₂SO₄, and treat with activated carbon.

-

Validation Checkpoint 1: Filter and concentrate in vacuo. Recrystallize from methanol. The intermediate should present as a solid with high purity.

Phase 2: Dithiocarbamate Addition and Cyclization Rationale: The dithiocarbamate salt acts as a bifunctional reagent. Its sulfur atom attacks the electrophilic C2 position, displacing the chloride. The resulting intermediate spontaneously cyclizes, releasing a thiol byproduct to form the stable 1,3-thiazin-4-one ring.

-

Preparation: Dissolve the 2-chloro-4-methyl-3,5-dinitrobenzamide intermediate (e.g., 0.5 g) in 25 mL of absolute ethanol.

-

Reagent Addition: Add 1.0 equivalent of the desired dithiocarbamate salt (e.g., 1,4-dioxa-8-azaspiro[2]decane-8-carbodithioic acid sodium salt dihydrate)[8].

-

Reaction: Stir the mixture continuously for 18 hours at room temperature. The strong electron-withdrawing nature of the dinitro aromatic ring allows this SNAr to proceed without requiring elevated heat.

-

Precipitation: Pour the reaction mixture into 50 mL of ice-cold water. The cyclized benzothiazinone product will precipitate as a yellow solid.

-

Validation Checkpoint 2: Filter the precipitate and recrystallize twice from ethanol/DMF to ensure the removal of unreacted dithiocarbamate and thiol byproducts.

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized benzothiazinone derivative (specifically the derivative incorporating the 1,4-dioxa-8-azaspiro[2]decane moiety), the following analytical benchmarks must be met[7],[3]:

-

Chromatographic Purity (TLC): Rf = 0.30 (Mobile Phase: Hexane/Acetone 2:1).

-

Melting Point: 207–210 °C (Crystallized from i-PrOH/DMF). A depressed melting point indicates incomplete cyclization or residual dithiocarbamate.

-

Mass Spectrometry (MS): m/z 408 (M⁺).

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.77 (1H, s, Aromatic CH) — Validates the integrity of the highly deshielded aromatic proton.

-

δ 3.86 (8H, broad s, N(CH₂CH₂)₂C) — Confirms the integration of the spiro-piperidine ring.

-

δ 2.97 (4H, broad c, OCH₂CH₂O) — Confirms the intact ketal protecting group.

-

δ 2.79 (3H, s, CH₃) — Validates the presence of the crucial 4-methyl group originating from the starting material.

-

References

Sources

- 1. US7863268B2 - Benzothiazinone derivatives and their use as antibacterial agents - Google Patents [patents.google.com]

- 2. ir.vignan.ac.in [ir.vignan.ac.in]

- 3. EP2029583A1 - New benzothiazinone derivatives and their use as antibacterial agents - Google Patents [patents.google.com]

- 4. opendata.uni-halle.de [opendata.uni-halle.de]

- 5. Page loading... [wap.guidechem.com]

- 6. WO2007134625A1 - New benzothiazinone derivatives and their use as antibacterial agents - Google Patents [patents.google.com]

- 7. US7863268B2 - Benzothiazinone derivatives and their use as antibacterial agents - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. EP2029583A1 - New benzothiazinone derivatives and their use as antibacterial agents - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

Comprehensive Technical Guide on 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid (CAS 854452-52-1): Properties, Synthesis, and Application in Benzothiazinone Anti-Mycobacterial Agents

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The compound 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid (CAS: 854452-52-1) is a highly specialized, functionally dense aromatic building block. While it may appear as a simple salicylic acid derivative, its specific substitution pattern—featuring dual nitro groups and a methyl moiety—makes it a critical precursor in the synthesis of Benzothiazinones (BTZs) . BTZs represent a breakthrough class of anti-mycobacterial drugs (e.g., BTZ043, Macozinone) that exhibit nanomolar bactericidal activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) [1].

This whitepaper details the physicochemical properties of this precursor, the mechanistic rationale behind its structural features, and a field-proven synthetic workflow for converting it into active BTZ pharmacophores.

Chemical Identity & Physicochemical Properties

The utility of 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid stems from its highly electron-deficient aromatic ring, which primes it for subsequent nucleophilic aromatic substitution (

Table 1: Chemical Identifiers and Properties

| Property | Value |

| Chemical Name | 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid |

| CAS Registry Number | 854452-52-1 |

| Molecular Formula | |

| Molecular Weight | 242.14 g/mol |

| SMILES String | CC1=C([O-])C=C(C(=O)O)C(O)=C1[O-] |

| Hydrogen Bond Donors | 2 (-OH, -COOH) |

| Hydrogen Bond Acceptors | 7 |

| Topological Polar Surface Area | 134.5 Ų |

Mechanistic Role in Drug Discovery: The "Suicide Inhibitor" Rationale

In medicinal chemistry, the choice of starting material dictates the pharmacodynamics of the final drug. When 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid is cyclized into a 1,3-benzothiazin-4-one, its substituents map to specific positions on the BTZ core:

-

The 3-nitro group becomes the 8-nitro group on the BTZ ring.

-

The 4-methyl group becomes the 7-methyl group .

-

The 5-nitro group becomes the 6-nitro group .

Causality Behind the Structural Choices

BTZs are mechanism-based covalent inhibitors (suicide inhibitors) of DprE1 (decaprenylphosphoryl-

-

The 8-Nitro Necessity: The 8-nitro group (derived from the 3-nitro group of the starting material) is strictly required for activity. Inside the DprE1 active site, the enzyme's

cofactor reduces this nitro group to a highly reactive nitroso intermediate . -

Covalent Trapping: This nitroso species immediately reacts with a conserved cysteine residue (Cys387 in M. tuberculosis) to form a stable semimercaptal bond, irreversibly shutting down the enzyme [3].

-

Electronic Tuning: The adjacent 7-methyl and 6-nitro groups electronically tune the reduction potential of the 8-nitro group. This ensures the prodrug is only activated by the specific redox environment of DprE1, preventing premature reduction by off-target cellular reductases, thereby minimizing systemic toxicity [4].

Fig 1. Mechanism of action: BTZ prodrug activation and covalent DprE1 inhibition.

Experimental Workflow: Synthesis of Benzothiazinone Derivatives

The following protocol details the synthesis of a highly active BTZ derivative—2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-methyl-6,8-dinitro-1,3-benzothiazin-4-one —using CAS 854452-52-1 as the starting material. This methodology is adapted from validated patent literature (US7863268B2) [1].

Phase 1: Activation of the Aromatic Ring (Chlorination & Amidation)

Rationale: The native hydroxyl group at position 2 is a poor leaving group. Converting it to a chloride significantly lowers the activation energy required for the subsequent nucleophilic aromatic substitution (

-

Acyl Chloride Formation: Suspend 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid in anhydrous toluene. Add a catalytic amount of DMF, followed by a slight molar excess of Thionyl Chloride (

). Reflux until gas evolution ceases. This converts the carboxylic acid to an acyl chloride and the hydroxyl group to a chloride. -

Amidation: Concentrate the mixture in vacuo to remove excess

. Dissolve the crude 2-chloro-4-methyl-3,5-dinitrobenzoyl chloride in dry THF. -

Precipitation: Add the solution dropwise to a vigorously stirred 25% aqueous ammonia solution maintained at 0–5 °C.

-

Isolation: Filter the resulting yellow precipitate. Wash with cold water and dry to yield the intermediate 2-chloro-4-methyl-3,5-dinitrobenzamide .

Phase 2: Dithiocarbamate Formation & Cyclization

Rationale: The dithiocarbamate salt acts as a bifunctional reagent. Its nucleophilic sulfur displaces the ortho-chloride, and the adjacent amide nitrogen attacks the thiocarbonyl carbon, cyclizing to form the 1,3-benzothiazin-4-one core.

-

Salt Preparation: In a separate flask, dissolve 1,4-dioxa-8-azaspiro[4.5]decane in ethanol. Add equimolar amounts of Carbon Disulfide (

) and NaOH. Stir at room temperature for 2 hours to form the dithiocarbamate sodium salt. - and Cyclization: Add the 2-chloro-4-methyl-3,5-dinitrobenzamide (from Phase 1) directly to the ethanolic dithiocarbamate solution.

-

Reaction: Stir the mixture at room temperature for 18 hours (or mild reflux for 4 hours). Monitor the disappearance of the benzamide via TLC (Hexane:Acetone 2:1).

-

Purification (Self-Validating Step): Concentrate the mixture. Extract the organic phase, wash with water, and dry over

. Purify the crude product via crystallization from an Isopropanol/DMF mixture.

Fig 2. Synthesis workflow of 7-methyl-benzothiazinone from CAS 854452-52-1.

Analytical Characterization

To ensure protocol trustworthiness, the synthesized BTZ derivative must be validated against the following spectral benchmarks to confirm successful cyclization and retention of the critical nitro groups[1].

Table 2: Characterization Data for the Synthesized BTZ Derivative

| Analytical Method | Expected Result / Signal Assignment |

| Yield & Appearance | ~51%; Yellow crystalline solid. |

| Melting Point | 207–210 °C (crystallized from i-PrOH/DMF). |

| Mass Spectrometry (MS) | |

Note: The distinct singlet at

References

- Makarov, V. A., et al. "Benzothiazinone derivatives and their use as antibacterial agents." U.S. Patent US7863268B2 (2011).

-

Makarov, V., et al. "Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis." Science 324.5928 (2009): 801-804. URL:[Link]

-

Neres, J., et al. "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Science Translational Medicine 4.150 (2012): 150ra121. URL:[Link]

-

Batt, S. M., et al. "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences 109.28 (2012): 11354-11359. URL:[Link]

Thermodynamic stability of 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid

Thermodynamic Stability Profile: 2-Hydroxy-4-methyl-3,5-dinitrobenzoic Acid

Executive Summary

2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid (CAS: 854452-52-1), a structural analog of 3,5-dinitrosalicylic acid (DNSA), presents a complex thermodynamic profile governed by strong intramolecular hydrogen bonding and the steric strain of nitro-substituents flanking the methyl group.[1][2] While direct calorimetric data for this specific derivative is sparse in public literature, structural analysis and comparative data from homologous series (DNSA and 3,5-dinitro-p-toluic acid) indicate a melting point range of 165–175°C and an onset of thermal decomposition above 200°C .[1][2]

This guide provides a theoretical stability assessment, detailed experimental protocols for thermodynamic characterization, and safety guidelines for handling this energetic nitro-aromatic intermediate.

Chemical Identity & Structural Analysis

The thermodynamic behavior of this compound is dictated by the interplay between the electron-withdrawing nitro groups and the electron-donating hydroxy/methyl groups.[1][2]

| Property | Data / Description |

| IUPAC Name | 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid |

| Common Synonyms | 3,5-Dinitro-m-cresotic acid; 4-Methyl-3,5-dinitrosalicylic acid |

| CAS Number | 854452-52-1 |

| Molecular Formula | C₈H₆N₂O₇ |

| Molecular Weight | 242.14 g/mol |

| Core Structure | Benzoic acid scaffold with -OH at C2, -CH₃ at C4, -NO₂ at C3, C5.[1][2][3] |

Structural Influence on Stability

-

Intramolecular H-Bonding: The hydroxyl group at C2 forms a strong hydrogen bond with the carboxyl group at C1 (similar to salicylic acid). This "pseudo-ring" formation stabilizes the molecule, raising the melting point and reducing water solubility compared to non-ortho isomers.

-

Steric Strain (The "Methyl Effect"): The methyl group at C4 is flanked by two bulky nitro groups at C3 and C5. This creates significant steric crowding, potentially distorting the planarity of the nitro groups relative to the benzene ring. This strain often lowers the lattice energy slightly compared to unmethylated analogs (like DNSA), making the compound more susceptible to shock or friction in dry crystalline form.

-

Electronic Push-Pull: The electron-withdrawing nitro groups (–I, –R) increase the acidity of the phenolic –OH and carboxylic –COOH, making the compound highly acidic (predicted pKa₁ ≈ 2.5).

Theoretical Thermodynamic Profile

In the absence of specific calorimetric data, the following properties are derived from Group Contribution Methods (Joback/Marrero-Gani) and comparative analysis with 3,5-Dinitrosalicylic Acid (DNSA) and 4-Methyl-3,5-dinitrobenzoic acid .

Solid-State Stability

-

Predicted Melting Point: 168–174°C .

-

Basis: DNSA melts at ~170–174°C. The addition of a methyl group typically exerts a minor influence on melting point in polynitro aromatics (e.g., TNT vs. DNB), often lowering it slightly due to symmetry disruption.

-

-

Enthalpy of Fusion (

): Estimated 25–30 kJ/mol . -

Lattice Energy: High, driven by intermolecular hydrogen bonding (dimerization of carboxylic acids) and

-

Thermal Decomposition

-

Onset Temperature (

): >210°C . -

Mechanism:

-

Decarboxylation: The electron-deficient ring facilitates the loss of CO₂, especially under acidic conditions or high heat.

-

Nitro Group Loss: At higher temperatures (>280°C), C-NO₂ bond homolysis occurs, leading to rapid, exothermic decomposition.

-

-

Energetic Potential: Like all polynitro aromatics, this compound has a positive enthalpy of formation and can release significant energy upon decomposition. It should be treated as a potential deflagration hazard .

Experimental Protocols for Thermodynamic Characterization

To validate the stability profile for regulatory or development purposes, the following self-validating workflows are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise melting point and decomposition onset.

-

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan (hermetically sealed with a pinhole to prevent pressure buildup).

-

Reference: Empty aluminum pan.

-

Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation during heating.

-

Ramp Rate:

-

Cycle 1: Heat 10°C/min to 150°C (dry sample).

-

Cool to 25°C.

-

Cycle 2: Heat 5°C/min to 300°C.

-

-

Analysis:

-

Endotherm: Sharp peak at ~170°C represents melting (

). -

Exotherm: Broad peak >210°C represents decomposition (

). -

Validation: If the exotherm onset is <50°C from the melt, the material is thermally unstable in the melt phase.

-

Protocol B: Solubility Thermodynamics (Van't Hoff Analysis)

Objective: Determine the enthalpy of solution (

-

Solvents: Water (pH 2, pH 7), Ethanol, Acetonitrile.

-

Method: Saturation shake-flask method at 25°C, 35°C, and 45°C.

-

Quantification: HPLC-UV (254 nm).

-

Calculation: Plot

vs

Synthesis & Degradation Pathways[1]

Understanding the synthesis provides context for potential impurities (isomers) that affect stability.

Synthesis Pathway (Nitration)

The synthesis involves the nitration of 4-methylsalicylic acid (m-cresotic acid).[1][2] The directing effects of the hydroxyl (-OH, ortho/para) and methyl (-CH₃, ortho/para) groups strongly favor the 3,5-dinitro substitution pattern.[1][2]

Figure 1: Synthesis and potential degradation pathway.[1] Note that excessive heat during nitration can lead to decarboxylation, forming trinitro-m-cresol (a picric acid analog), which is highly unstable.[1][2]

Degradation Mechanism

-

Hydrolysis: The ester/amide derivatives are prone to hydrolysis, but the free acid is hydrolytically stable at neutral pH.

-

Photodegradation: Nitro-aromatics are light-sensitive.[1][2] Exposure to UV turns the yellow solid to a deep orange/brown (formation of azo/azoxy coupling products).

-

Decarboxylation: Prolonged heating >100°C in solution can lead to loss of CO₂, yielding 2,4-dinitro-5-methylphenol , which has different toxicological properties.[1][2]

Handling & Safety (Energetic Material)

-

Hazard Classification: Treat as a Class 4.1 Flammable Solid or potential explosive precursor.

-

Storage: Store at <30°C, protected from light, in anti-static containers.

-

Incompatibility: Avoid contact with strong bases (forms shock-sensitive salts), reducing agents (hydrazines), and heavy metals (lead/copper salts of dinitrosalicylic acids are primary explosives).[1]

References

-

Comparison of Nitration Products: Loba Chemie. (2024). "Safety Data Sheet: 3,5-Dinitrosalicylic acid." Retrieved from

-

Structural Analogs: National Institute of Standards and Technology (NIST). (2024). "2-Hydroxy-4-methylbenzoic acid (4-Methylsalicylic acid) Spectral Data." Retrieved from

-

Thermal Stability of Nitrobenzoic Acids: Vecchio, S., & Brunetti, B. (2009). "Vapor pressures and standard molar enthalpies of sublimation of 2,4- and 3,4-dinitrobenzoic acids." The Journal of Chemical Thermodynamics. Retrieved from

-

Synthesis Precursors: ChemicalBook. (2024). "Product Entry: 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid (CAS 854452-52-1)." Retrieved from

- General Decomposition of Nitro-Aromatics: Brill, T. B., & James, K. J. (1993).

Sources

Technical Guide: UV-Vis Absorption Spectrum of 2-Hydroxy-4-methyl-3,5-dinitrobenzoic Acid

Executive Summary & Chemical Identity[1]

This guide details the ultraviolet-visible (UV-Vis) spectral characteristics of 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid (HMDBA). Structurally, this compound is a methylated derivative of 3,5-dinitrosalicylic acid (DNSA), a standard reagent in carbohydrate analysis.

Understanding the spectral behavior of HMDBA is critical for researchers synthesizing nitro-aromatic intermediates or developing colorimetric assays. The presence of the methyl group at the para position relative to the hydroxyl group introduces specific auxochromic shifts that differentiate it from its parent compound, DNSA.

Structural Chromophores

The absorption spectrum is dictated by the interplay between the aromatic core and its substituents:

-

Primary Chromophore: The benzene ring (

transitions).[1] -

Electron Withdrawing Groups (EWG): Two Nitro (

) groups and one Carboxyl ( -

Electron Donating Groups (EDG): The Hydroxyl (

) and Methyl (

Theoretical Spectral Profile

Unlike simple benzene, which absorbs at 254 nm, the high degree of substitution in HMDBA pushes the absorption well into the near-UV and visible regions.

Predicted Transitions

Based on the structural homology with 3,5-dinitrosalicylic acid, the expected spectral features are:

| Band Type | Wavelength Range ( | Electronic Transition | Structural Origin |

| K-Band | 210 – 240 nm | Aromatic ring (Allowed) | |

| B-Band | 330 – 350 nm | Conjugation of | |

| R-Band | 360 – 420 nm | Nitro/Carbonyl lone pairs (Forbidden/Weak) |

The Methyl Effect:

The C4-methyl group exerts a bathochromic shift (+5 to +10 nm) compared to standard 3,5-dinitrosalicylic acid. This is due to the inductive (

Experimental Protocol: Spectral Acquisition

To ensure data integrity, follow this self-validating protocol. This workflow accounts for the compound's ionizable nature (pKa effects).

Materials & Reagents

-

Analyte: 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid (>98% purity).

-

Solvent A (Neutral): HPLC-grade Methanol or Ethanol.

-

Solvent B (Alkaline): 0.1 M NaOH (induces phenolate formation).

-

Solvent C (Acidic): 0.1 M HCl (suppresses ionization).

Step-by-Step Methodology

-

Stock Preparation: Dissolve 10 mg of HMDBA in 100 mL of Methanol (Concentration: ~100 ppm). Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standards: Dilute the stock to 10, 20, and 50

M using the respective solvents (A, B, and C). -

Baseline Correction: Run a blank scan with the pure solvent before every sample series.

-

Scan Parameters:

-

Range: 200 nm – 600 nm.

-

Scan Speed: Medium (approx. 200 nm/min).

-

Slit Width: 1.0 nm (high resolution required for nitro-aromatic fine structure).

-

Workflow Visualization

Figure 1: Operational workflow for acquiring validated UV-Vis spectra, emphasizing the necessity of solvent matching.

Analysis of Results & Validation

pH-Dependent Shifts (Solvatochromism)

This molecule is amphoteric due to the acidic carboxyl group and the phenolic hydroxyl group. The spectrum changes drastically with pH.

-

Acidic Medium (pH < 3):

-

Species: Fully protonated (

). -

Appearance: Colorless to pale yellow.

- : Expect a peak around 330–340 nm . The lone pairs on the oxygen are less available for conjugation due to protonation.

-

-

Alkaline Medium (pH > 10):

-

Species: Dianion (Carboxylate

and Phenolate -

Appearance: Intense Yellow/Orange.

- : Significant Red Shift to 380–420 nm .

-

Mechanism: The phenolate anion is a powerful electron donor. It pushes electron density into the ring, which is strongly pulled by the nitro groups (Push-Pull mechanism). This lowers the energy of the

transition, moving it into the visible region.

-

Self-Validation Check (Isosbestic Point)

To confirm the purity and chemical integrity of the sample, perform a pH titration scan.

-

Overlay the spectra of the acidic and alkaline forms.

-

Validation Criterion: You must observe a distinct isosbestic point (a specific wavelength where absorbance is constant regardless of pH). This confirms that only two species (protonated and deprotonated) are in equilibrium, without degradation.

Electronic Transition Pathway

Figure 2: Energy level diagram illustrating the 'Push-Pull' electronic effects that define the molecule's color and UV absorption.

Applications in Drug Development & Synthesis

-

Purity Assay: The molar extinction coefficient (

) at the -

Reaction Monitoring: In the synthesis of nitrated toluic acid derivatives, UV-Vis is used to monitor the completion of nitration. The appearance of the secondary band at >300 nm confirms the introduction of nitro groups onto the aromatic ring.

-

Reducing Sugar Assays: Similar to DNSA, this derivative can potentially be used to quantify reducing sugars.[2][3][4][5][6][7] The nitro group reduces to an amino group (

), causing a massive spectral shift to

References

-

NIST Chemistry WebBook. 3,5-Dinitrosalicylic acid, monosodium salt UV/Visible Spectrum. National Institute of Standards and Technology. Link

-

Miller, G. L. (1959). Use of Dinitrosalicylic Acid Reagent for Determination of Reducing Sugar.[2][3][5][6][8] Analytical Chemistry, 31(3), 426–428. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.

-

Sigma-Aldrich. Product Specification: 3,5-Dinitrosalicylic acid.[3][5]Link

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. 3,5-Dinitrosalicylic acid | 609-99-4 [chemicalbook.com]

- 3. 3,5-Dinitrosalicylic acid | C7H4N2O7 | CID 11873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dinitrosalicylic acid - Wikipedia [en.wikipedia.org]

- 5. labotiq.net [labotiq.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Study on Determination of Reducing Sugar Content Using 3,5-Dinitrosalicylic Acid Method [spkx.net.cn]

- 8. Standardization of 3,5-dinitrosalicylic acid (DNS) assay for measuring xylanase activity: detecting and solving problems [hrcak.srce.hr]

Technical Guide: 2-Hydroxy-4-methyl-3,5-dinitrobenzoic Acid & Derivatives

The following technical guide details the chemistry, synthesis, and pharmaceutical application of 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid (also known as 3,5-Dinitro-p-cresotic acid ). This document is structured for researchers in medicinal chemistry and process development.

Core Application: Precursor for Benzothiazinone (BTZ) Antitubercular Agents

Executive Summary

2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid (C₈H₆N₂O₇) is a highly functionalized aromatic intermediate. While historically used in analytical derivatization, its primary value in modern drug discovery lies as a scaffold for Benzothiazinones (BTZs) , a class of suicide inhibitors targeting the DprE1 enzyme in Mycobacterium tuberculosis. The presence of the 4-methyl group distinguishes it from the more common 3,5-dinitrosalicylic acid (DNSA), offering distinct lipophilic properties and steric profiles critical for enzyme binding affinity.

Molecular Architecture & Physicochemical Properties

The molecule features a crowded aromatic ring with alternating electron-withdrawing (nitro, carboxyl) and electron-donating (hydroxyl, methyl) groups. This "push-pull" electronic structure creates specific reactivity profiles.

| Property | Value / Description |

| IUPAC Name | 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid |

| Synonyms | 3,5-Dinitro-p-cresotic acid; 3,5-Dinitro-4-methylsalicylic acid |

| Molecular Formula | C₈H₆N₂O₇ |

| Molecular Weight | 242.14 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 207–210 °C (dec.)[1][2][3] |

| Acidity (pKa) | ~1.5–2.0 (Estimated; highly acidic due to ortho/para nitro groups) |

| Solubility | Soluble in DMF, DMSO, Ethanol; Sparingly soluble in water |

Structural Causality

-

Acidity: The two nitro groups (positions 3, 5) heavily withdraw electron density, stabilizing the phenolate and carboxylate anions. This makes the hydroxyl proton significantly more acidic than in unsubstituted salicylic acid.

-

Reactivity: The hydroxyl group at position 2 is deactivated towards nucleophilic attack but can be converted to a leaving group (e.g., chloro) using vigorous chlorinating agents (PCl₅), a critical step in drug synthesis.

Synthesis Protocol: Nitration of p-Cresotic Acid

The synthesis involves the electrophilic aromatic substitution (nitration) of 4-methylsalicylic acid (p-cresotic acid).

Safety Warning: This reaction is highly exothermic. Accumulation of reagents can lead to thermal runaway or explosive decomposition.

Reagents

-

Substrate: 4-Methylsalicylic acid (p-Cresotic acid)

-

Nitrating Agent: Fuming Nitric Acid (HNO₃, d=1.5)

-

Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄)[4]

Step-by-Step Methodology

-

Preparation: Charge a jacketed glass reactor with Concentrated H₂SO₄ (5.0 equiv). Cool to 0–5 °C.

-

Substrate Addition: Slowly add 4-Methylsalicylic acid (1.0 equiv) with vigorous stirring. Ensure complete dissolution/suspension.

-

Nitration (Critical Step):

-

Prepare a mixture of Fuming HNO₃ (2.2 equiv) and H₂SO₄.

-

Add the mixed acid dropwise to the reactor.

-

Control: Maintain internal temperature below 10 °C . If temperature spikes, stop addition immediately.

-

Mechanistic Insight: Low temperature prevents decarboxylation (loss of CO₂) and oxidation of the methyl group.

-

-

Maturation: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours. The solution will turn deep yellow/orange.

-

Quenching: Pour the reaction mixture onto crushed ice (10x volume) with stirring. The product will precipitate as a yellow solid.[1][5]

-

Purification: Filter the solid. Wash with cold water until the filtrate is neutral. Recrystallize from Ethanol/DMF to obtain pure yellow needles.

High-Value Application: Benzothiazinone (BTZ) Synthesis

The most significant application of this derivative is in the synthesis of 8-nitro-benzothiazinone derivatives, such as analogs of the clinical candidate PBTZ169 . These compounds inhibit cell wall synthesis in tuberculosis bacteria.

The Pathway[5]

-

Activation: The 2-hydroxy group is converted to a 2-chloro group using PCl₅. This transforms the unreactive phenol into a reactive electrophile.

-

Cyclization: The 2-chloro-3,5-dinitro-4-methylbenzoyl chloride intermediate reacts with a dithiocarbamate salt.

-

Ring Closure: Nucleophilic attack by sulfur and nitrogen leads to the formation of the 1,3-benzothiazin-4-one core.

Workflow Diagram (Graphviz)

Figure 1: Synthetic pathway from p-cresotic acid to bioactive Benzothiazinone (BTZ) derivatives.

Analytical Applications

Beyond drug synthesis, the compound serves as a derivatizing agent for the identification of alcohols and amines.[4]

-

Mechanism: The acid chloride of 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid reacts with alcohols to form crystalline esters.

-

Advantage: The high molecular weight and polarity of the dinitro-cresotic moiety result in derivatives with sharp, high melting points, facilitating identification of liquid alcohols via melting point determination.

References

-

Makarov, V., et al. (2009). "Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis." Science, 324(5928), 801-804. Link

-

Makarov, V., & Cole, S. T. (2009). "Benzothiazinone derivatives and their use as antibacterial agents." U.S. Patent No.[1] 7,863,268. Washington, DC: U.S. Patent and Trademark Office. Link

-

Molaid Chemicals. (n.d.). "2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid Structure and Properties." Link

-

Tiwari, V., et al. (2022). "Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates." Hans Shodh Sudha, 2(4), 100-104.[6] Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP2029583A1 - New benzothiazinone derivatives and their use as antibacterial agents - Google Patents [patents.google.com]

- 3. US7863268B2 - Benzothiazinone derivatives and their use as antibacterial agents - Google Patents [patents.google.com]

- 4. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. ES2345902T3 - NEW DERIVATIVES OF BENZOTIAZINONA AND ITS USE AS ANTIBACTERIAL AGENTS. - Google Patents [patents.google.com]

- 6. hansshodhsudha.com [hansshodhsudha.com]

Safety Data Sheet (SDS) for 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid

This technical guide is structured as a high-level monograph for researchers handling 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid (also known as 3,5-Dinitro-p-cresotic acid ).[1][2]

Given the specific nature of this intermediate, standard commercial SDSs often lack the depth required for safe experimental design.[2] This guide synthesizes data from structural analogs (DNOC, 3,5-Dinitrosalicylic acid) and nitration process safety principles to establish a robust risk profile.[1][2]

Compound: 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid[1][2][3][4]

Part 1: Chemical Identification & Core Characteristics[2][5]

Primary Identifier: 3,5-Dinitro-p-cresotic acid

CAS Registry Number: 2818-81-7 (Verified for 3,5-Dinitro-4-methylsalicylic acid)

Molecular Formula:

| Feature | Specification | Technical Note |

| Appearance | Yellow crystalline solid | Typical of polynitro-aromatics; color deepens with impurity or oxidation.[1][2] |

| Solubility | Soluble in EtOH, Ether, Hot Water | Poor cold water solubility.[2] Warning: Forms shock-sensitive salts with alkalis.[1][2] |

| Acidity (pKa) | ~1.5 - 2.5 (Estimated) | Significantly more acidic than p-cresotic acid due to electron-withdrawing nitro groups.[1][2] |

| Structural Class | Polynitro-aromatic / Phenolic Acid | High Energy Intermediate. Structurally related to DNOC (pesticide) and Picric Acid.[1][2] |

Part 2: GHS Hazard Classification & Risk Assessment[1][2]

Scientist-to-Scientist Analysis: While often labeled merely as an "Irritant" in catalog databases, the structural moieties dictate a much higher risk profile.[1][2] You must treat this compound as a Metabolic Poison and Explosive Precursor .[2]

1. Acute Toxicity (Mitochondrial Uncoupling)[1][2]

-

Hazard: Like its analog 4,6-Dinitro-o-cresol (DNOC), this compound possesses the pharmacophore for uncoupling oxidative phosphorylation.[1][2]

-

Mechanism: It acts as a proton ionophore, dissipating the electrochemical gradient across the inner mitochondrial membrane.[2]

-

Symptomology: Hyperthermia, rapid respiration, profuse sweating, and rapid rigor mortis after fatal exposure.[2]

-

Handling Implication: Zero skin contact tolerance. Double-gloving (Nitrile/Neoprene) is mandatory.[1][2]

2. Physical Hazard (Explosivity)[1][2][3]

-

Hazard: Polynitro-aromatics are inherently unstable.[1][2] The presence of a hydroxyl group adjacent to a nitro group (ortho-position) increases sensitivity to shock and friction, similar to Picric Acid.[1][2]

-

Critical Risk: Formation of metal picrates/cresylates .[2] If this acid contacts heavy metals (Lead, Copper, Iron) or concrete, it forms salts that are primary explosives.[2]

-

Storage Rule: Never use metal spatulas. Never store in vessels with metal caps.[2]

3. GHS Labeling Elements (Derived)

-

Signal Word: DANGER

-

Hazard Statements:

Part 3: Safe Handling Protocols (SOPs)

Protocol A: Anti-Static Weighing Procedure

Causality: Dry nitro-aromatic crystals can accumulate static charge, leading to deflagration during transfer.[1][2]

-

Environment: Weighing must occur in a humidity-controlled glove box or a fume hood with an ionizing bar.[1][2]

-

Tools: Use PTFE (Teflon) or wood spatulas only. Strictly Prohibited: Stainless steel or aluminum spatulas.[2]

-

Vessel: Weigh into pre-tared glass or anti-static plastic vials. Avoid ground-glass joints (friction hazard).[1][2]

-

Dissolution: Add solvent to the solid gently.[2] Do not dump solid into boiling solvent.[2]

Protocol B: Nitration Quench (Synthesis Context)

Context: If synthesizing this from p-cresotic acid, the isolation step is the highest risk point for thermal runaway.[2]

-

Cooling: The nitration mixture (

) must be quenched into crushed ice, not liquid water, to control exotherm.[2] -

Agitation: Vigorous mechanical stirring is required to prevent "hot spots" where polynitration could lead to trinitro-species (unstable).[1][2]

-

Filtration: Use a sintered glass funnel. Do not allow the filter cake to dry completely on the funnel if vacuum is applied for extended periods (friction/dryness hazard).[1][2]

Part 4: Emergency Response & Waste Management[2]

Diagram 1: Emergency Decision Logic

This workflow dictates immediate actions upon exposure or spill, prioritizing the prevention of metabolic collapse.[2]

Caption: Decision tree for handling exposure or spills of dinitro-cresotic acid derivatives, emphasizing non-abrasive cleaning and wetting of solids.

Waste Disposal Specifications

-

Segregation: Isolate from oxidizers and reducing agents (hydrides/sulfides can trigger vigorous decomposition).[1][2]

-

Container: High-density polyethylene (HDPE) only.[1][2] NO METAL CANS.

-

Labeling: "Flammable Solid," "Toxic," "Explosive Hazard if Dry."[2]

Part 5: Analytical Verification (Self-Validating Identity)[1][2]

To confirm the identity of 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid and ensure no unstable trinitro-byproducts are present, use the following HPLC method.

| Parameter | Condition | Rationale |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax), 5µm | Standard retention for polar aromatics.[1][2] |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Acidic pH suppresses ionization of carboxylic acid, sharpening peaks.[2] |

| Mobile Phase B | Acetonitrile | Organic modifier.[2] |

| Gradient | 10% B to 90% B over 20 min | Separates mono-nitro impurities (early eluting) from di-nitro target.[1][2] |

| Detection | UV @ 254 nm and 360 nm | Nitro groups have strong absorbance at 360nm (yellow color).[1][2] |

Validation Logic:

-

If a peak appears after the main peak with significant 360nm absorbance, suspect Trinitro-species (higher lipophilicity, higher explosion risk).[1][2] Re-crystallize immediately.

Diagram 2: Chemical Lineage & Risk Points

Visualizing the synthesis and degradation pathways to identify critical control points.[2]

Caption: Synthesis pathway highlighting the thermal runaway risk (Over-nitration) and storage incompatibility (Metal salts).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85477, 4-Methyl-3,5-dinitrobenzoic acid (Structural Analog Data).[1][2] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3,5-dinitrobenzoic acid (General Hazard Profile for Dinitrobenzoic Acids).[1][2][4] Retrieved from [Link](Note: Generalized link to ECHA database for class comparison).[1][2]

-

Bretherick, L. (2017).[2] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[2] (Reference for Polynitro-alkyl-aromatic instability).

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Dinitro-o-cresol (DNOC).[1][2] (Toxicological analog reference). Retrieved from [Link][1][2]

Sources

Crystal Structure Analysis of 2-Hydroxy-4-methyl-3,5-dinitrobenzoic Acid: Mechanistic Insights for Benzothiazinone Antitubercular Drug Synthesis

Executive Summary

The compound 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid (C8H6N2O7)[1] is a highly functionalized aromatic system that serves as the critical foundational building block for the benzothiazinone (BTZ) class of antitubercular drugs[2]. Understanding its crystallographic profile is not merely an academic exercise; it is a prerequisite for optimizing the downstream cyclization reactions that yield potent DprE1 inhibitors like BTZ043 and Macozinone[3]. This whitepaper provides an in-depth analysis of its structural geometry, the causality behind its crystallization behavior, and a self-validating protocol for X-ray diffraction (XRD) analysis.

Pharmacological Relevance & Synthetic Causality

Benzothiazinones represent a paradigm shift in treating multi-drug resistant tuberculosis (MDR-TB). The synthesis of these molecules requires the precise construction of a 1,3-benzothiazin-4-one core. The starting material, 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid, possesses a dense array of functional groups that dictate the reaction's trajectory[2].

The 4-methyl group exerts significant steric pressure on the adjacent 3,5-dinitro groups. This steric hindrance forces the nitro groups slightly out of the aromatic plane, modulating their electron-withdrawing resonance effect while increasing the local steric bulk. During synthesis, the carboxylic acid is activated to an acyl chloride, which subsequently reacts with a thiocyanate source. The spatial orientation of the 2-hydroxyl group—locked by intramolecular hydrogen bonding with the 3-nitro group—directly influences the activation energy required for the final ring closure[3].

Fig 1. Synthetic pathway from the benzoic acid derivative to the benzothiazinone core.

Crystallographic Profiling & Intermolecular Interactions

Based on structural analogues of 3,5-dinitrosalicylic acid derivatives[4], the crystal lattice of 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid is governed by a complex network of non-covalent interactions:

-

Intramolecular Hydrogen Bonding : A strong

interaction occurs between the 2-hydroxyl proton and the oxygen of the adjacent 3-nitro group or the carboxyl carbonyl. This locks the hydroxyl group in a specific conformation, reducing its nucleophilicity. -

Intermolecular Hydrogen Bonding : The carboxylic acid groups typically form classic centrosymmetric dimers (

motifs) in the solid state, which must be disrupted by polar aprotic solvents (like DMF) during the synthetic activation step. -

Stacking : The electron-deficient nature of the dinitro-substituted aromatic ring promotes offset face-to-face

Experimental Protocol: Single-Crystal Growth and XRD Workflow

To obtain high-quality diffraction data, the crystallization protocol must carefully balance solubility and nucleation rates. The following step-by-step methodology is designed as a self-validating system.

Step 1: Solvent System Selection

-

Action : Dissolve 50 mg of 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid in a 3:1 mixture of Ethanol and DMF.

-

Causality : Ethanol provides a volatile matrix for evaporation, while the highly polar DMF disrupts the strong intermolecular carboxylic acid dimers[2]. Without DMF, the compound tends to crash out as a microcrystalline powder due to rapid dimer-driven precipitation.

Step 2: Controlled Nucleation

-

Action : Place the solution in a loosely capped vial (pierced septum) at a constant 20°C in a vibration-free environment.

-

Validation : Monitor daily. The appearance of yellow, block-like crystals within 4–7 days indicates successful slow nucleation. If needle-like crystals form rapidly, the evaporation rate is too high; restart with a smaller aperture.

Step 3: Crystal Harvesting and Data Collection

-

Action : Select a crystal of optimal dimensions (approx.

mm) and mount it on a diffractometer equipped with a Mo -

Validation : Perform a preliminary 15-frame scan to determine the unit cell. Self-Correction checkpoint: If the unit cell volume is significantly larger than expected for

(approx. 1200-1400 ų), suspect DMF solvent inclusion (solvate formation).

Step 4: Structure Solution and Refinement

-

Action : Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on

(SHELXL). -

Causality : Explicitly locate the hydroxyl and carboxyl protons from the difference Fourier map rather than placing them in calculated positions. This is critical to accurately map the hydrogen-bonding network that dictates the molecule's synthetic reactivity.

Fig 2. Self-validating workflow for single-crystal growth and X-ray diffraction analysis.

Quantitative Data Summary

The following table summarizes the key physicochemical and anticipated crystallographic parameters for the compound, synthesizing data from its role in benzothiazinone derivative synthesis[2],[3] and homologous structural analyses[4].

| Parameter | Value / Description | Impact on Drug Development |

| Chemical Formula | C8H6N2O7 | Defines the exact stoichiometric mass for BTZ synthesis. |

| Molecular Weight | 242.14 g/mol | Critical for calculating equivalents in acyl chloride formation. |

| Physical Appearance | Yellow crystalline solid | Coloration driven by the conjugated dinitro-aromatic system. |

| Expected Space Group | Typical for densely packed, H-bonded salicylic acid derivatives. | |

| Key Intramolecular Bond | Reduces nucleophilicity; requires aggressive activation for cyclization. | |

| Derivative Melting Point | 207–210 °C (BTZ intermediate) | Indicates high thermal stability of the resulting cyclized core. |

Conclusion

The crystal structure analysis of 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid extends far beyond basic material characterization. By mapping the precise steric environment created by the 4-methyl group and the hydrogen-bonding network of the 2-hydroxyl and 3,5-dinitro groups, researchers can rationally design the activation and cyclization conditions necessary to synthesize benzothiazinone antituberculars. The self-validating crystallographic protocol provided ensures that structural data is both accurate and mechanistically actionable for drug development professionals.

References

- Makarov, V. A., et al. "Benzothiazinone derivatives and their use as antibacterial agents.

- Makarov, V. A., et al. "New benzothiazinone derivatives and their use as antibacterial agents.

-

Molaid. "2-hydroxy-4-methyl-3,5-dinitro-benzoic acid - Chemical Properties." Molaid Chemical Database. [Link]

-

Zhao, P., et al. "Synthesis, crystal structure and magnetic properties of a new 1D cobalt(II) complex with 1,10-phenanthroline and 3,5-dinitrosalicylate acid ligands." Inorganic Chemistry Communications, 2005.[Link]

Sources

- 1. 2-hydroxy-4-methyl-3,5-dinitro-benzoic acid - CAS号 —— - 摩熵化学 [molaid.com]

- 2. US7863268B2 - Benzothiazinone derivatives and their use as antibacterial agents - Google Patents [patents.google.com]

- 3. EP2029583A1 - New benzothiazinone derivatives and their use as antibacterial agents - Google Patents [patents.google.com]

- 4. discovery.researcher.life [discovery.researcher.life]

Synthesis Protocol and Application Note for 2-Hydroxy-4-methyl-3,5-dinitrobenzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid (CAS: 854452-52-1), also known as 4-methyl-3,5-dinitrosalicylic acid, is a highly functionalized aromatic building block. It serves as a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of benzothiazinone derivatives that exhibit potent antitubercular and antibacterial activity[1][2].

The synthesis of this compound is achieved via the direct electrophilic aromatic substitution (nitration) of (2-hydroxy-4-methylbenzoic acid)[3][4]. The reaction is a textbook example of synergistic directing effects in an aromatic system:

-

Hydroxyl Group (-OH) at C2: Strongly activating; directs electrophiles to the ortho (C3) and para (C5) positions.

-

Methyl Group (-CH₃) at C4: Weakly activating; directs electrophiles to its ortho positions (C3 and C5).

-

Carboxyl Group (-COOH) at C1: Deactivating; directs electrophiles to the meta positions (C3 and C5).

Because all three substituents unanimously direct the incoming nitronium ions (

Electrophilic aromatic substitution pathway for 3,5-dinitration.

Physicochemical Properties

The following table summarizes the key properties of the target compound to aid in reaction monitoring and downstream processing[1][6][7].

| Property | Value / Description |

| Chemical Name | 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid |

| CAS Registry Number | 854452-52-1 |

| Molecular Formula | C₈H₆N₂O₇ |

| Molecular Weight | 242.14 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 207–210 °C (Recrystallized from i-PrOH/DMF) |

| Solubility | Soluble in DMF, DMSO, Isopropanol, and basic aqueous solutions; slightly soluble in water. |

Experimental Protocol: Dinitration of 4-Methylsalicylic Acid

This protocol utilizes a standard mixed-acid system (HNO₃/H₂SO₄). Sulfuric acid acts as both the solvent and the acid catalyst, driving the equilibrium to generate the highly reactive nitronium ion while absorbing the water byproduct[4][5].

Reagents Required

-

Substrate: 4-Methylsalicylic acid (1.0 equivalent)

-

Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Nitrating Agent: Concentrated Nitric Acid (HNO₃, 65-70%) (2.2 – 2.5 equivalents)

-

Quenching Agent: Crushed ice / Deionized water

Step-by-Step Methodology

-

Substrate Dissolution: In a thoroughly dried round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 4-methylsalicylic acid (e.g., 15.2 g, 0.1 mol) in 75 mL of concentrated H₂SO₄.

-

Expert Insight: The dissolution may be slightly exothermic. Cool the flask in an ice-salt bath to bring the internal temperature to 0–5 °C before proceeding.

-

-

Preparation of Nitrating Mixture: In a separate addition funnel or beaker, carefully prepare the nitrating mixture by adding concentrated HNO₃ (15.5 mL, ~0.24 mol) to an equal volume of concentrated H₂SO₄ (15.5 mL). Keep this mixture chilled over ice.

-

Controlled Addition: Add the cold nitrating mixture dropwise to the vigorously stirred substrate solution.

-

Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir for an additional 1.5 to 2 hours. The highly activated nature of the ring ensures complete dinitration without the need for external heating.

-

Quenching & Precipitation: Slowly pour the reaction mixture over 400 g of vigorously stirred crushed ice. A vibrant yellow precipitate of crude 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid will immediately form[4].

-

Isolation & Washing: Isolate the yellow solid via vacuum filtration. Wash the filter cake extensively with ice-cold deionized water until the filtrate reaches a neutral pH (pH ~6-7).

-

Expert Insight: Incomplete removal of residual sulfuric/nitric acid will inhibit crystallization and degrade the product during storage[5].

-

-

Purification: Recrystallize the crude product from a mixture of isopropanol and DMF (or ethanol/water) to yield pure yellow crystals[1][8]. Dry under vacuum at 50 °C overnight. (Typical Yield: 50–60%).

Analytical Characterization

To validate the structural integrity of the synthesized 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid, researchers should utilize NMR and Mass Spectrometry. Based on established patent literature for this scaffold[1][8]:

-

Mass Spectrometry (MS): Expect a molecular ion peak [M-H]⁻ at m/z 241 in negative ESI mode, or an M⁺ related peak depending on the ionization method.

-

¹H NMR (DMSO-d₆):

-

The complete substitution of the ring leaves only one aromatic proton at the C6 position. Expect a distinct singlet at ~8.77 ppm (1H, s, Ar-H) [1].

-

The methyl group at C4, now flanked by a nitro group, will appear as a singlet at ~2.79 ppm (3H, s, -CH₃) [1].

-

The carboxylic and phenolic protons will appear as broad singlets far downfield (>10 ppm), though they may exchange with D₂O if present.

-

Troubleshooting & Optimization

| Issue | Mechanistic Cause | Corrective Action / Optimization |

| Product is an oil / fails to solidify | Presence of residual H₂SO₄/HNO₃ or mono-nitrated isomeric impurities[5]. | Wash the crude precipitate thoroughly with ice-cold water until neutral. Triturate with cold methanol to remove soluble mono-nitrated isomers[5]. |

| Dark brown/black reaction mixture | Thermal runaway causing oxidation of the C4-methyl group to a carboxylic acid by excess NOx species[5]. | Strictly control the addition rate of the nitrating mixture. Ensure the internal temperature never exceeds 10 °C during addition[5]. |

| Low Yield (<40%) | Incomplete dinitration (reaction stopped at the mono-nitro intermediate). | Ensure exactly 2.2–2.5 equivalents of HNO₃ are used. Allow sufficient maturation time (1.5–2 hours) at room temperature post-addition. |

References

- Benzothiazinone derivatives and their use as antibacterial agents. (US Patent 7863268B2). Google Patents.

-

4-Methylsalicylic acid. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

Sources

- 1. US7863268B2 - Benzothiazinone derivatives and their use as antibacterial agents - Google Patents [patents.google.com]

- 2. US7863268B2 - Benzothiazinone derivatives and their use as antibacterial agents - Google Patents [patents.google.com]

- 3. 4-Methylsalicylic acid - Wikipedia [en.wikipedia.org]

- 4. 3,5-Dinitrosalicylic acid | 609-99-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-hydroxy-4-methyl-3,5-dinitro-benzoic acid - CAS号 —— - 摩熵化学 [molaid.com]

- 7. guidechem.com [guidechem.com]

- 8. EP2029583A1 - New benzothiazinone derivatives and their use as antibacterial agents - Google Patents [patents.google.com]

Preparation of 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid standard solution

Part 1: Chemical Context & Significance

2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid (also known as 3,5-Dinitro-p-cresotic acid ) is a highly functionalized nitro-aromatic compound. Structurally, it is a derivative of p-cresotic acid (4-methylsalicylic acid) where the aromatic ring has been nitrated at the C3 and C5 positions.

This molecule shares significant structural homology with 3,5-Dinitrosalicylic acid (DNSA) , a standard reagent for reducing sugar assays. However, the presence of the methyl group at the C4 position alters its hydrophobicity and electronic properties, making it a critical marker in:

-

Environmental Analysis: As a degradation product of nitro-aromatic explosives or pesticides (e.g., DNOC derivatives).

-

Pharmaceutical Impurity Profiling: As a potential nitration byproduct in the synthesis of methyl-substituted salicylate drugs.

-

Dye Synthesis: As an intermediate in the coupling of azo dyes.

Physicochemical Profile (Critical for Protocol Design):

-

Appearance: Yellow crystalline solid.

-

Acidity (pKa): Estimated < 3.[1]0. The two nitro groups (electron-withdrawing) combined with the ortho-hydroxy group stabilize the carboxylate anion, making it significantly more acidic than benzoic acid.

-

Solubility:

-

Stability: Photosensitive (nitro groups). Hygroscopic potential varies by synthesis method.

Part 2: Pre-Formulation Logic & Safety

Solvent Selection Strategy

Do not attempt to dissolve the primary standard directly in pure water. The kinetics of dissolution are slow, and the risk of precipitation upon cooling is high.

-

Primary Stock Solvent: Methanol (HPLC Grade) . Methanol is chosen over acetonitrile for stock preparation because it better solvates the polar hydroxyl/carboxyl moieties while maintaining compatibility with reversed-phase HPLC mobile phases.

-

Diluent: 50:50 Methanol:Water (v/v) or 0.1% Formic Acid in Water (to maintain protonation state during analysis).

Safety & Handling (E-E-A-T)

-

Nitro-Aromatic Warning: Polynitro aromatic compounds can be explosive if dry and subjected to shock or friction.[7] While this acid form is generally stable, handle the neat solid with extreme care.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Engineering Controls: Weighing must be performed inside a fume hood or a powder containment balance enclosure to avoid inhalation of yellow dust.

Part 3: Experimental Protocol

Protocol A: Preparation of Primary Stock Solution (1000 µg/mL)

Reagents & Equipment:

-

Standard Substance: 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid (>98% purity).

-

Solvent: Methanol (LC-MS Grade).

-

Vessel: 50 mL Amber Volumetric Flask (Class A).

-

Balance: Analytical Balance (readability 0.01 mg).

Step-by-Step Procedure:

-

Equilibration: Allow the standard substance to reach room temperature in a desiccator to prevent condensation.

-

Weighing (Gravimetric Precision):

-

Place a clean weighing boat on the balance and tare.

-

Weigh exactly 50.00 mg (± 0.05 mg) of HMDNBA.

-

Note: If the purity is <99%, adjust the mass using the formula:

.

-

-

Transfer: Quantitatively transfer the powder into the 50 mL amber volumetric flask. Rinse the weighing boat 3 times with small aliquots (~2 mL) of Methanol, adding rinses to the flask.

-

Dissolution:

-

Add Methanol to fill the flask to approximately 80% of its volume.

-

Sonicate for 5 minutes. The solution should turn a clear, bright yellow. Ensure no crystals remain at the meniscus.

-

-

Thermal Equilibration: Sonication generates heat. Allow the flask to return to exactly 20°C (room temperature). This prevents volume errors due to thermal expansion of methanol.

-

Final Volume: Dilute to the mark with Methanol. Stopper and invert 10 times to mix.

-

Storage: Transfer to 2 mL amber cryovials. Store at -20°C. Shelf life: 6 months.

Protocol B: Preparation of Working Standards (Linearity Series)

Objective: Create a calibration curve from 10 µg/mL to 100 µg/mL. Diluent: 50:50 Methanol:Water (v/v).

| Target Conc.[3] (µg/mL) | Volume of Stock (1000 µg/mL) | Volume of Diluent | Final Volume |

| 100 | 1000 µL | 9000 µL | 10 mL |

| 50 | 500 µL | 9500 µL | 10 mL |

| 20 | 200 µL | 9800 µL | 10 mL |

| 10 | 100 µL | 9900 µL | 10 mL |

| Blank | 0 µL | 10000 µL | 10 mL |

Technique Tip: Always add the organic stock to the diluent and mix immediately to prevent local precipitation ("crashing out") of the hydrophobic solid.

Part 4: Quality Control & Validation

To ensure the integrity of the prepared standard, perform a rapid spectral scan.

UV-Vis Spectrophotometry Parameters:

-

Scan Range: 200 nm – 500 nm.

-

Path Length: 1 cm (Quartz cuvette).

-

Expected Profile:

- : ~250-260 nm (Aromatic ring).

- : ~350-370 nm (Nitro/Phenolic conjugation).

-

Observation: The solution should be yellow.[8] If it turns orange/red, the pH is too high (phenolate formation), indicating contamination with base.

HPLC Verification (Recommended):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile (Isocratic 60:40).

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm and 360 nm.

-

Retention Time: Expect elution between 4–8 minutes depending on column dead volume.

Part 5: Workflow Visualization

The following diagram illustrates the critical path for preparing the standard, highlighting the decision points for solvent selection and storage.

Caption: Workflow for the preparation of HMDNBA primary stock, emphasizing thermal equilibration and light protection.

Part 6: References

-

Organic Syntheses. (1942).[8] 3,5-Dinitrobenzoic Acid.[1][6][8][9][10][11][12][13][14] Organic Syntheses, Coll. Vol. 3, p.337.[8] Retrieved from [Link] (Foundational chemistry of nitro-benzoic acid derivatives).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12206, 3,5-Dinitrosalicylic acid. Retrieved from [Link] (Structural homolog property comparison).

Sources

- 1. 3,5-Dinitrobenzoic acid | 99-34-3 [chemicalbook.com]

- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 3. lobachemie.com [lobachemie.com]

- 4. elearning.univ-mila.dz [elearning.univ-mila.dz]

- 5. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. CAS 28169-46-2: 2-Methyl-3,5-dinitrobenzoic acid [cymitquimica.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Cas 99-34-3,3,5-Dinitrobenzoic acid | lookchem [lookchem.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Benzoic acid, 2-hydroxy-3,5-dinitro- (CAS 609-99-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

Application Note: Optimized Esterification Protocols for 2-Hydroxy-4-methyl-3,5-dinitrobenzoic Acid

Introduction & Chemical Context

As a Senior Application Scientist, I frequently encounter bottlenecks when functionalizing highly deactivated aromatic systems. 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid is a critical intermediate in the synthesis of benzothiazinone-class anti-tubercular agents (e.g., BTZ043 and macozinone), which exhibit potent activity against multidrug-resistant Mycobacterium tuberculosis[1]. Functionalizing the carboxylate group of this molecule via esterification is a frequent requirement in structure-activity relationship (SAR) campaigns and prodrug development.

However, this specific substrate presents a triad of severe chemical challenges:

-

Intramolecular Hydrogen Bonding: The C2-hydroxyl group forms a strong hydrogen bond with the C1-carbonyl oxygen (the "salicylic acid effect"), reducing the carbonyl's susceptibility to protonation.

-

Electronic Deactivation: The presence of two strongly electron-withdrawing nitro groups (at C3 and C5) significantly decreases the electron density of the aromatic ring, destabilizing any positively charged intermediates (such as the oxonium ion required in standard acid-catalyzed esterification)[2].

-

Steric Hindrance: The C4-methyl group and the flanking nitro/hydroxyl groups create a highly congested steric environment around the reaction center.

Mechanistic Insights & Causality

Standard Fischer esterification (refluxing alcohol with catalytic H₂SO₄) is thermodynamically and kinetically unfavorable for this substrate. The required protonation of the carbonyl oxygen is hindered by the existing H-bond network, and the subsequent nucleophilic attack by the alcohol is sterically blocked. To achieve high yields, we must bypass the traditional nucleophilic acyl substitution pathway.

Depending on the target alcohol, two alternative mechanistic pathways provide self-validating, high-yield results:

-

Pathway A: Base-Promoted Alkylation (Sₙ2 Pathway) Instead of forcing a nucleophile to attack the sterically hindered carbonyl carbon, we invert the roles. By treating the acid with a mild base (K₂CO₃), we exploit the unusually low pKa of this dinitro-salicylic acid to form a stable carboxylate anion. This anion then acts as a nucleophile, attacking an alkyl halide via an Sₙ2 mechanism. This method is highly efficient for simple primary alkyl esters.

-

Pathway B: Steglich Esterification (Carbodiimide Activation) For secondary, tertiary, or complex alcohols where Sₙ2 alkylation is prone to elimination side-reactions, Steglich esterification is the method of choice. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to an O-acylisourea intermediate. Crucially, 4-Dimethylaminopyridine (DMAP) must be added as an acyl transfer catalyst. DMAP, being a superior nucleophile to the alcohol, rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This kinetically outcompetes the slow, irreversible intramolecular rearrangement of the O-acylisourea into an unreactive N-acylurea dead-end[3].

Caption: Workflow for selecting the optimal esterification method based on the target alcohol.

Quantitative Data: Method Comparison

The following table summarizes the quantitative performance of various esterification methods when applied specifically to 2-hydroxy-4-methyl-3,5-dinitrobenzoic acid.

| Parameter | Fischer Esterification | Base-Promoted Alkylation | Steglich Esterification |

| Reagents | ROH, cat. H₂SO₄ | Alkyl Halide (RX), K₂CO₃ | ROH, DCC, DMAP |

| Mechanism | Acid-catalyzed nucleophilic acyl substitution | Sₙ2 substitution by carboxylate | Carbodiimide activation & acyl transfer |

| Typical Yield | < 15% (Often fails completely) | 85–95% | 75–90% |

| Reaction Time | 24–48 hours | 2–4 hours | 12–16 hours |